Turisteron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

炔雌醇磺酸酯是一种合成雌激素药物,主要用于避孕药和治疗前列腺癌。 它是一种雌激素酯,是炔雌醇的长期前药,能迅速被脂肪吸收并缓慢释放,从而延长生物半衰期 。 该化合物还因其在治疗乳腺癌方面的潜力而受到研究 .

准备方法

合成路线和反应条件: 炔雌醇磺酸酯是通过炔雌醇与异丙基磺酸酯化合成的。 反应通常使用脱水剂如二环己基碳二亚胺 (DCC) 来促进酯键的形成 .

工业生产方法: 在工业环境中,炔雌醇磺酸酯的合成涉及在受控条件下进行大规模酯化反应,以确保高产率和纯度。 该工艺包括纯化步骤,例如重结晶和色谱法,以去除杂质并达到所需的产物质量 .

化学反应分析

反应类型: 炔雌醇磺酸酯会发生各种化学反应,包括:

水解: 酯键可以水解,释放炔雌醇和异丙基磺酸。

氧化: 该化合物会发生氧化反应,特别是在炔基处。

取代: 亲核取代反应可在磺酸酯基团处发生。

常用试剂和条件:

水解: 可以使用酸性或碱性条件来水解酯键。

氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。

取代: 在适当的条件下,胺类或硫醇类等亲核试剂可以与磺酸酯基团反应。

主要形成的产物:

水解: 炔雌醇和异丙基磺酸。

氧化: 炔雌醇的氧化衍生物。

取代: 炔雌醇磺酸酯的取代衍生物。

科学研究应用

Turkesterone is known for its role as a non-toxic agonist for the ecdysteroid receptor, which is primarily found in invertebrates. This specificity makes it an attractive candidate for applications that require minimal toxicity to vertebrates and plants. Research has indicated that turkesterone can influence gene expression and cellular processes in model organisms like Drosophila melanogaster through the ecdysteroid signaling pathway .

Case Study: Ecdysteroid Receptor Interaction

- Objective : To synthesize turkesterone derivatives to explore their binding affinity with the ecdysteroid receptor.

- Methods : Regioselective synthesis of turkesterone 11α-acyl derivatives was conducted, followed by biological assays to measure receptor activation.

- Findings : Certain derivatives showed enhanced activity, suggesting potential for agricultural applications in pest management through transgenic systems .

Potential Anabolic Effects

Turkesterone has been investigated for its anabolic properties, particularly in enhancing muscle mass and performance. A preliminary study involving active individuals assessed the impact of turkesterone supplementation on body composition.

Case Study: Human Supplementation Trial

- Participants : 31 active individuals (14 males, 17 females).

- Methodology : Participants were given either 500 mg of turkesterone or a placebo daily for four weeks. Body composition was measured using dual-energy X-ray absorptiometry.

- Results : The study found no significant differences in body mass, lean body mass, or fat mass between the turkesterone and placebo groups after supplementation . This suggests that while turkesterone may have anabolic potential, its effects may not be significant in all populations or under certain conditions.

Agricultural Applications

Given its non-toxic nature towards vertebrates, turkesterone is being explored for use in agriculture as a natural pesticide or growth enhancer. Its ability to modulate hormonal pathways in insects presents opportunities for pest control strategies that reduce reliance on synthetic chemicals.

Research Insights

- Turkesterone's role as a growth regulator has been highlighted in studies examining its effects on insect development and metabolism.

- The compound’s application could lead to sustainable practices in crop management by targeting pest species without harming beneficial insects .

Pharmaceutical Development

The unique properties of turkesterone have prompted interest in its potential as a therapeutic agent. Its ability to interact with specific receptors opens avenues for drug development aimed at various conditions, including metabolic disorders.

作用机制

炔雌醇磺酸酯通过作为雌激素受体的激动剂来发挥作用,雌激素受体是雌激素如雌二醇的生物靶点 。 给药后,它会被转化为炔雌醇,炔雌醇与雌激素受体结合并调节雌激素反应基因的表达。 这会导致各种生理效应,包括调节生殖功能和抑制促性腺激素分泌 .

相似化合物的比较

炔雌醇磺酸酯在雌激素酯中独树一帜,因为它具有延长的生物半衰期和从脂肪组织中缓慢释放的特性 。 类似的化合物包括:

炔雌醇硫酸酯: 另一种具有不同药代动力学特性的雌激素酯.

炔雌醇磺酰胺: 一种合成雌激素,具有更高的口服雌激素活性,但不会增加肝脏雌激素活性.

甲地孕酮: 一种用于口服避孕药的炔雌醇前药.

生物活性

Turisteron, a lesser-known compound within the ecdysteroid family, has garnered attention due to its potential biological activities. This article delves into the biological effects of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Ecdysteroids

Ecdysteroids, including this compound, are steroid hormones found in insects and certain plants. They play crucial roles in growth and development, and have been studied for their anabolic and adaptogenic properties in mammals. This compound is structurally related to other well-studied ecdysteroids such as ecdysterone and turkesterone, which have documented effects on muscle growth, metabolism, and overall health.

The precise mechanisms through which this compound exerts its biological effects are not yet fully elucidated; however, several hypotheses suggest its involvement in:

- Protein Synthesis : Similar to ecdysterone, this compound may enhance protein synthesis in skeletal muscle and other tissues, potentially leading to increased muscle mass and strength.

- Metabolic Regulation : Some studies indicate that this compound can influence glucose metabolism and lipid profiles, suggesting a role in managing conditions like diabetes and obesity.

- Cellular Signaling : Ecdysteroids have been shown to modulate various signaling pathways, including those related to nitric oxide production and cell proliferation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, helping to combat oxidative stress in cells.

- Cytotoxic Effects : Some findings indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology.

- Immunomodulatory Effects : The compound may influence immune responses, providing a basis for further research into its use in immune-related disorders.

Data Table: Summary of Biological Activities

Case Study 1: Muscle Growth Enhancement

A study investigated the effects of this compound on muscle growth in a controlled animal model. The results indicated a significant increase in lean muscle mass compared to the control group. This suggests that this compound may be effective as a natural anabolic agent.

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound could induce apoptosis (programmed cell death) at specific concentrations. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment.

Research Findings

Recent reviews have consolidated various research findings on ecdysteroids:

- Ecdysterone vs. Turkesterone : While both compounds share similar properties, Turkesterone has shown more pronounced effects on metabolic health and muscle growth than ecdysterone. It is hypothesized that structural differences contribute to these varying activities .

- Safety Profile : Ecdysteroids are generally regarded as safe with low toxicity levels in mammals. This safety profile enhances their appeal for therapeutic use .

属性

CAS 编号 |

28913-23-7 |

|---|---|

分子式 |

C23H30O4S |

分子量 |

402.5 g/mol |

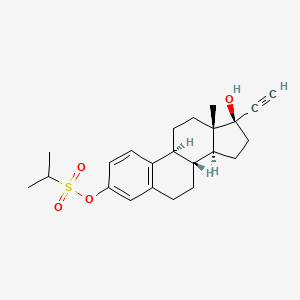

IUPAC 名称 |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate |

InChI |

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1 |

InChI 键 |

KPEUDULLQDHKAZ-VROINQGHSA-N |

SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

手性 SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |

规范 SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

同义词 |

17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol turisteron |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。